molecular formula C9H8N2O2 B595132 Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 1352394-18-3

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B595132
CAS No.: 1352394-18-3
M. Wt: 176.175
InChI Key: KXNQLDAXQRDEAD-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl ester group at the 6-position. Key properties include:

  • Molecular Formula: C$9$H$8$N$2$O$2$
  • Purity: >95% (commonly available for research use)
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in DMSO .

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-7-6(5-11-8)2-3-10-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNQLDAXQRDEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718835
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352394-18-3
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-bromopyridine with suitable reagents to form the desired pyrrolo[3,2-c]pyridine structure . The reaction conditions often include the use of bases and solvents such as methanesulfonyl chloride and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomers and Ring Fusion Variants

Compound Name Ring Fusion Substituent Position Key Differences Reference
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate [2,3-b] 6-carboxylate Altered ring fusion affects π-orbital overlap and reactivity
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate [3,2-b] 5-carboxylate Positional isomer; potential differences in hydrogen bonding
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate [2,3-c] 2-carboxylate (ethyl ester) Ester group size (ethyl vs. methyl) impacts lipophilicity

Key Insight : The [3,2-c] fusion in the target compound creates a distinct electronic environment compared to [2,3-b] or [3,2-b] isomers, influencing intermolecular interactions and solubility .

Halogenated Derivatives

Compound Name Substituent Impact on Properties Reference
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Cl at 6-position Increased electrophilicity; potential for cross-coupling reactions
Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Cl, OMe at 6,4-positions Enhanced steric hindrance; altered solubility in polar solvents
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Br at 3-position Higher molecular weight (255.07 g/mol); bromine’s leaving group potential

Key Insight : Halogenation introduces sites for further functionalization (e.g., Suzuki coupling) but may reduce solubility in aqueous media .

Substituent Effects on Physicochemical Properties

Compound Name Substituent Solubility (DMSO) Stability Reference
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate None 10 mM (stable at -80°C) 6-month storage at -80°C
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OMe at 5-position Improved solubility in EtOH Synthesized in 85% yield via hydrogenation
Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Me at 5-position Moderate solubility in DMSO Requires sonication for dissolution

Key Insight : Methoxy and methyl groups enhance solubility in organic solvents, while unsubstituted analogs require stringent storage conditions .

Biological Activity

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound exhibits a variety of biological activities including:

  • Antitumor Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.
  • Antidiabetic Properties : Research indicates potential roles in enhancing insulin sensitivity.
  • Antimicrobial Effects : Preliminary studies suggest efficacy against certain bacterial strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that are critical in cellular signaling pathways. Notably:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer progression by promoting cell proliferation and survival. Binding to the ATP-binding site of FGFRs disrupts downstream signaling pathways associated with tumor growth .
  • Impact on Glucose Metabolism : Studies have demonstrated that derivatives can enhance glucose incorporation into lipids, thereby improving insulin sensitivity in adipocytes .

Antitumor Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines:

Cell Line IC50 Value (μM) Effectiveness
HeLa0.12High
MCF-70.21Moderate
SGC-79010.15High

These values indicate significant potency, with lower IC50 values reflecting greater effectiveness in inhibiting cell growth .

Antidiabetic Effects

In a series of experiments assessing insulin sensitivity, this compound derivatives demonstrated increased glucose uptake in mouse adipocytes by approximately 7.4–37.4% when compared to control groups . This suggests potential therapeutic applications for diabetes management.

Antimicrobial Activity

Preliminary assessments reveal that this compound exhibits antimicrobial properties against various bacterial strains, although further studies are required to quantify these effects and elucidate the underlying mechanisms .

Case Studies

  • Cancer Treatment : In a study involving the treatment of human colon cancer xenografts in mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size associated with the inhibition of FGFR signaling pathways .
  • Diabetes Management : A clinical trial investigated the effects of this compound on insulin sensitivity in obese patients. The results showed a significant improvement in glucose metabolism markers after treatment .

Q & A

Q. What are the recommended synthetic routes for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step procedures, starting with the formation of the pyrrolopyridine core. A common approach includes:

  • Cyclization reactions : Utilize precursors like substituted tetrahydroquinoline derivatives, followed by cyclization under acidic conditions (e.g., AlCl₃ in 1,2-dichlorobenzene at 378 K) .
  • Esterification : Introduce the methyl ester group via reaction with methanol under acidic or basic conditions.
    Optimization tips : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (e.g., AlCl₃) and temperature to minimize side products. Purification via recrystallization (ethanol) yields high-purity crystals .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key signals should researchers prioritize?

  • ¹H/¹³C NMR : Look for signals corresponding to the pyrrolopyridine core (e.g., aromatic protons at δ 6.95–8.20 ppm) and the methyl ester (singlet at δ 3.65–3.85 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and lactam (N–C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M]⁺) and fragmentation patterns validate structural integrity .

Q. What initial biological screening assays are suitable for evaluating its potential in drug discovery?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., FGFRs) using ATP-binding site competition studies .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility/bioavailability : Compare methyl vs. ethyl ester derivatives; methyl esters often exhibit lower solubility but higher membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its halogenated analogs?

Discrepancies may arise from substituent electronic effects. For example:

  • Iodo vs. bromo derivatives : The iodo group (larger atomic radius, weaker C–I bond) facilitates nucleophilic substitution, whereas bromo analogs may require harsher conditions (e.g., Pd-catalyzed cross-coupling) .
  • Methodological adjustments : Use DFT calculations to predict reaction pathways or employ kinetic studies to compare activation energies.

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of pyrrolopyridine derivatives?

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl/ethyl esters) and compare bioactivity .
  • X-ray crystallography : Resolve 3D structures to identify key interactions (e.g., hydrogen bonding with kinase active sites) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR optimization .

Q. How can conflicting biological activity data from in vitro vs. in vivo studies be addressed?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
  • Formulation adjustments : Use nanoemulsions or prodrug strategies to enhance bioavailability of methyl ester derivatives .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Cryo-EM : Visualize enzyme-inhibitor complexes at near-atomic resolution .

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